

Determining the Theoretical Mass of Ms-PEG12-Boc: A Technical Guide

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Compound of Interest

Compound Name: Ms-PEG12-Boc

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodology for determining the theoretical mass of polyethylene glycol (PEG) derivatives, specifically focusing on structures related to "**Ms-PEG12-Boc**." Due to the ambiguity of the "Ms" designation in "**Ms-PEG12-Boc**," which is not a standard nomenclature, this document will address several common terminal modifications of a PEG12 chain functionalized with a tert-Butyloxycarbonyl (Boc) protecting group. The principles and protocols outlined herein are broadly applicable to various PEGylated molecules.

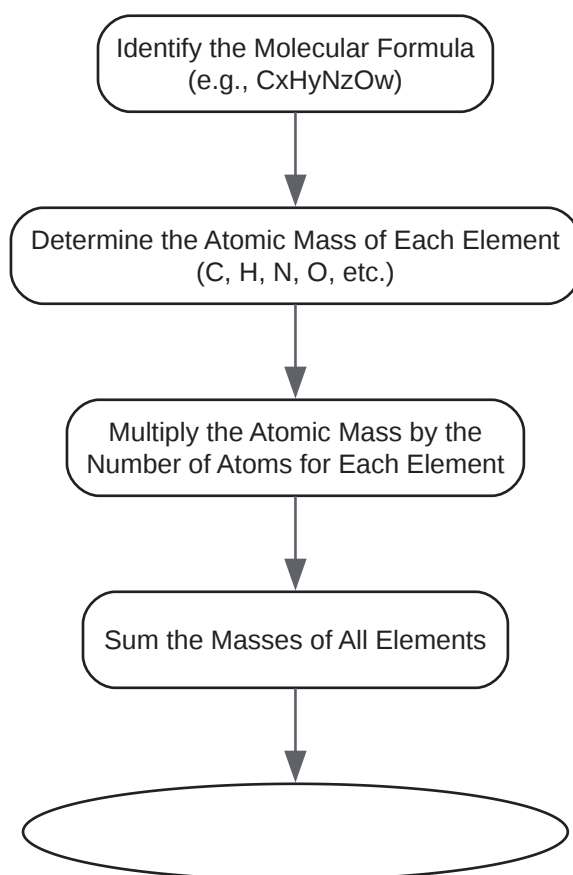
Understanding the Structure of PEGylated Compounds

Polyethylene glycol (PEG) is a polymer of ethylene oxide, and in the context of drug delivery and bioconjugation, it is often used as a linker to improve the solubility and pharmacokinetic properties of molecules. A "PEG12" designation indicates a chain of twelve repeating ethylene glycol units. The "Boc" group (tert-Butyloxycarbonyl) is a common protecting group for amines. The "Ms" prefix in "**Ms-PEG12-Boc**" is ambiguous and could represent a variety of functional groups, such as a methyl (CH₃) ether cap or a mesyl (CH₃SO₂) group. To provide a practical guide, we will consider a few representative structures based on commercially available analogs.

Calculation of Theoretical Mass

The theoretical mass of a molecule is the sum of the masses of its constituent atoms. This is calculated using the atomic weights of the most common isotope of each element.

The general workflow for calculating the theoretical mass is as follows:



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Caption: Workflow for calculating the theoretical molecular mass.

Quantitative Data for Representative PEG12-Boc Derivatives

The theoretical mass can vary significantly depending on the terminal functional groups. Below is a summary of the calculated theoretical masses for several plausible interpretations of a PEG12-Boc structure.

Compound Name	Molecular Formula	Carbon (C)	Hydrogen (H)	Nitrogen (N)	Oxygen (O)	Total Theoretical Mass (g/mol)	Reference
m-PEG12-Boc	C ₃₀ H ₆₀ O ₁₄	360.33	60.48	0	223.984	644.794	[1]
Boc-NH-PEG12-COOH	C ₃₂ H ₆₃ N O ₁₆	384.352	63.504	14.007	255.984	717.847	[2] [3]
N-Boc-PEG12-alcohol	C ₂₉ H ₅₉ N O ₁₄	348.319	59.472	14.007	223.984	645.782	[4]
Boc-NH-PEG12-NH ₂	C ₃₁ H ₆₄ N ₂ O ₁₄	372.341	64.512	28.014	223.984	688.851	[5]

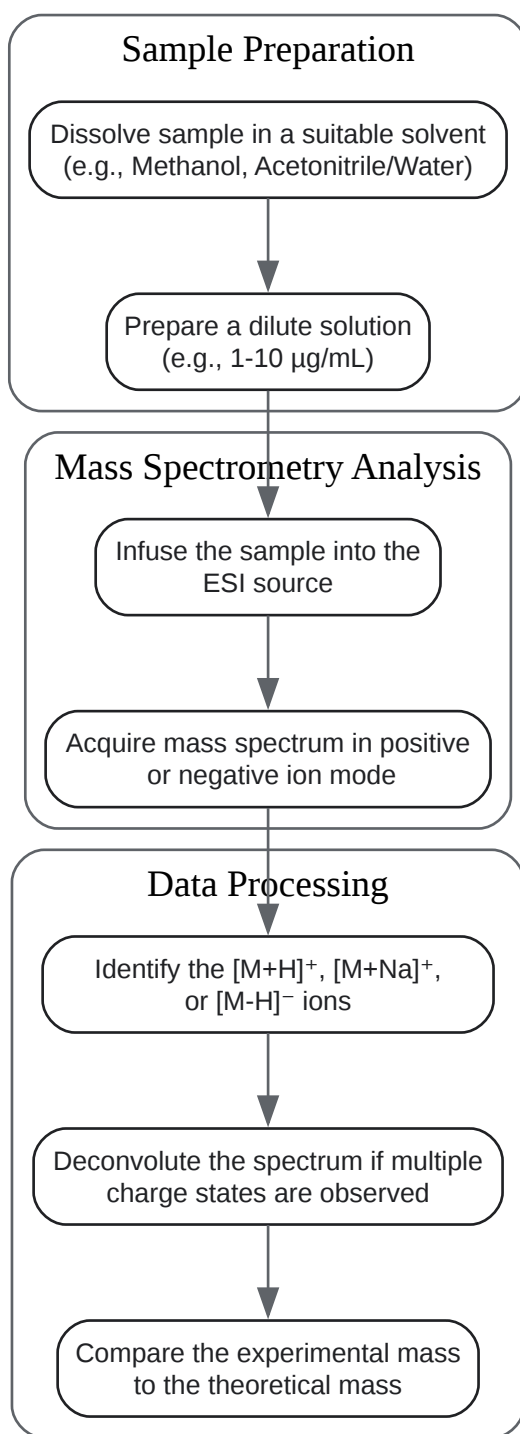
Atomic masses used for calculation: C = 12.011 u, H = 1.008 u, N = 14.007 u, O = 15.999 u.

Experimental Determination of Molecular Mass

While theoretical calculations are essential, experimental verification is a critical step in research and drug development. Mass spectrometry is the primary technique used for this purpose.

General Experimental Protocol for Mass Spectrometry Analysis

The following is a generalized protocol for the analysis of PEGylated compounds using Electrospray Ionization Mass Spectrometry (ESI-MS).



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Caption: Experimental workflow for mass determination by ESI-MS.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) is recommended for accurate mass determination.

Data Interpretation: The resulting mass spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the ionized molecule. For PEGylated compounds, it is common to observe adducts with sodium ($[M+Na]^+$) or potassium ($[M+K]^+$) in addition to the protonated molecule ($[M+H]^+$). The experimentally determined mass should be within a few parts per million (ppm) of the calculated theoretical mass for confirmation of the chemical identity.

Conclusion

The theoretical mass of a "**Ms-PEG12-Boc**" compound is dependent on the specific chemical entity represented by "Ms." This guide has provided the theoretical masses for several common and plausible structures. For unambiguous identification, a combination of high-resolution mass spectrometry and other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy is essential. The provided protocols and workflows serve as a foundational guide for researchers in the precise characterization of such PEGylated molecules.

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